molecular formula C25H27N3O4 B8464467 methyl 3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoate

methyl 3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoate

Cat. No.: B8464467
M. Wt: 433.5 g/mol
InChI Key: FSUBBXAIDUYTFZ-UHFFFAOYSA-N
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Description

methyl 3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoate is a complex organic compound that features a quinoline moiety, a piperidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Mechanism of Action

The mechanism of action of methyl 3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoate involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function . The piperidine ring may enhance the compound’s binding affinity and specificity for its targets .

Properties

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

methyl 3-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-2,4-dimethylbenzoate

InChI

InChI=1S/C25H27N3O4/c1-15-8-9-18(25(31)32-3)16(2)23(15)27-24(30)20-14-22(28-12-10-17(29)11-13-28)26-21-7-5-4-6-19(20)21/h4-9,14,17,29H,10-13H2,1-3H3,(H,27,30)

InChI Key

FSUBBXAIDUYTFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)C)NC(=O)C2=CC(=NC3=CC=CC=C32)N4CCC(CC4)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 3-(2-(4-((tert-butyldimethylsilyl)oxy)piperidin-1-yl)quinoline-4-carboxamido)-2,4-dimethylbenzoate (1.30 g, 0.00087 mol) in THF (2.0 ml) is added Bu4NF 1.0 M in THF (10.0 ml) at 0° C. The reaction mixture is gradually warmed to ambient temperature. After 14 hours, the reaction mixture is diluted with ice-water and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure to give a residue. The residue is purified by flash chromatography (silica gel) with ethyl acetate in hexanes to afford the title compound as a yellow solid (0.10 g, 27%). Mass spectrum (m/z): 434.3 (M+1).
Name
methyl 3-(2-(4-((tert-butyldimethylsilyl)oxy)piperidin-1-yl)quinoline-4-carboxamido)-2,4-dimethylbenzoate
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
27%

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